N-(6-Chloropyridin-3-yl)-N-hydroxy-4-methylbenzene-1-sulfonamide
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Overview
Description
N-(6-Chloropyridin-3-yl)-N-hydroxy-4-methylbenzene-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chloropyridinyl group, a hydroxy group, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloropyridin-3-yl)-N-hydroxy-4-methylbenzene-1-sulfonamide typically involves the reaction of 6-chloropyridine-3-amine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloropyridin-3-yl)-N-hydroxy-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(6-Chloropyridin-3-yl)-N-hydroxy-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Chloropyridin-3-yl)-N-hydroxy-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloropyridin-3-yl)methylamine
- N-(6-Chloropyridin-3-yl)methylethanimidamide hydrochloride
- N-(6-Chloropyridin-3-yl)methylacetamide
Uniqueness
N-(6-Chloropyridin-3-yl)-N-hydroxy-4-methylbenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and sulfonamide groups provide additional sites for chemical modification, making it a versatile compound for various applications .
Properties
CAS No. |
63064-06-2 |
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Molecular Formula |
C12H11ClN2O3S |
Molecular Weight |
298.75 g/mol |
IUPAC Name |
N-(6-chloropyridin-3-yl)-N-hydroxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H11ClN2O3S/c1-9-2-5-11(6-3-9)19(17,18)15(16)10-4-7-12(13)14-8-10/h2-8,16H,1H3 |
InChI Key |
RLKZCKDPOUCRJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CN=C(C=C2)Cl)O |
Origin of Product |
United States |
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